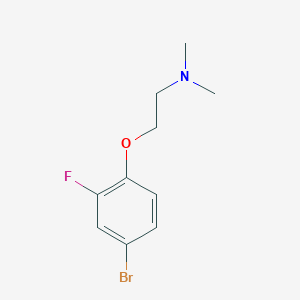

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine

説明

特性

IUPAC Name |

2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTAKSUFPNBMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-fluorophenol.

Ether Formation: The phenol group is reacted with an appropriate alkylating agent to form the phenoxy ether.

Amine Introduction: The phenoxy ether is then reacted with N,N-dimethylethanamine under suitable conditions to introduce the ethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

化学反応の分析

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The phenoxy group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Oxidized products may include nitroso or nitro derivatives.

Reduction: Reduced products may include amine derivatives with altered oxidation states.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

The compound serves as a crucial building block in the synthesis of pharmaceutical agents, especially those targeting neurological pathways. Its structural similarity to other biologically active compounds allows it to be modified for enhanced efficacy and specificity in drug development. For instance, derivatives of this compound can be synthesized to explore their potential as therapeutic agents for neurological disorders.

Case Study: Neurological Agents

Research has indicated that compounds structurally related to 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine exhibit significant activity at neurotransmitter receptors. A study demonstrated that modifications of the phenoxy group can lead to increased binding affinity for serotonin receptors, highlighting its potential in developing antidepressants or anxiolytics.

Materials Science

Development of New Materials

In materials science, this compound can be utilized to create new materials with specific electronic or optical properties. The presence of both bromine and fluorine atoms contributes to distinct electronic characteristics that can be exploited in the design of advanced materials.

Application Example: Organic Electronics

Research has shown that incorporating 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine into polymer matrices enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

Probes and Ligands in Biological Assays

The compound can function as a probe or ligand in biological assays, facilitating the study of receptor interactions and signaling pathways. Its ability to selectively bind to certain receptors makes it a valuable tool in pharmacological research.

Case Study: Receptor Interaction Studies

A notable study utilized this compound to investigate its interaction with G-protein coupled receptors (GPCRs). The findings revealed that modifications at the ethanamine moiety could significantly alter binding dynamics, providing insights into receptor activation mechanisms.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine may be employed in the synthesis of specialty chemicals and intermediates for various processes. Its versatility allows for the production of a wide range of chemical derivatives.

Example: Chemical Intermediates Production

Industrially, this compound has been used as an intermediate in the production of agrochemicals and fine chemicals. Its reactivity allows for efficient transformations leading to products with high market demand.

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Neurological agents targeting serotonin receptors |

| Materials Science | Development of electronic materials | Enhancements in OLEDs and OPVs |

| Biological Studies | Probes for receptor interaction studies | GPCR binding dynamics research |

| Industrial Applications | Synthesis of specialty chemicals | Intermediates for agrochemicals and fine chemicals |

作用機序

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Comparison with Structural Analogs

Halogenated Phenoxyethylamine Derivatives

Key Compounds :

2-(4-Bromophenoxy)-N,N-diethylethanamine (): Substituents: Bromine at the 4-position of phenoxy; N,N-diethylamino group.

2-(4-Fluorophenoxy)-N-methylethanamine (): Substituents: Fluorine at the 4-position of phenoxy; N-methylamino group. Activity: Not explicitly reported, but fluorinated analogs are often explored for enhanced metabolic stability and receptor selectivity.

Comparison Table :

Halogenated Indolylethylamine Derivatives

Key Compounds :

2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (): Substituents: Bromine at the 5-position of indole; N,N-dimethylaminoethyl chain. Activity: Potent antidepressant-like action in the forced swim test (FST) and nanomolar affinity for 5-HT1A/5-HT7 receptors . Significance: Bromine enhances electrostatic interactions with receptors, improving binding affinity compared to non-halogenated analogs.

2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine ():

- Substituents: Chlorine at the 5-position of indole.

- Activity: Moderate antidepressant and sedative effects; lower receptor affinity than brominated analog .

2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine ():

- Substituents: Iodine at the 5-position of indole.

- Activity: Similar sedative potency to brominated analog but reduced metabolic stability due to iodine’s larger atomic radius .

Comparison Table :

Non-Halogenated Analogs

- Structure: Benzhydryloxy-N,N-dimethylethanamine.

- Activity: H1 antagonist with sedative and antihistaminic effects.

- Key Difference: Bulky benzhydryl group replaces halogenated aromatic systems, shifting activity from serotonin receptors to histamine pathways .

2-(1H-Indol-3-yl)-N,N-dimethylethanamine (): Substituents: No halogen on indole. Activity: Weak antidepressant action compared to halogenated derivatives, emphasizing the role of halogens in enhancing potency .

Research Findings and Mechanistic Insights

- Role of Halogens : Bromine and fluorine in aromatic systems improve receptor binding through van der Waals interactions and dipole effects. Bromine’s polarizability enhances 5-HT receptor affinity, as seen in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine .

- Aromatic System Impact: Phenoxyethylamines vs. indolylethylamines exhibit divergent pharmacological profiles. Indole derivatives show stronger serotoninergic activity, while phenoxy analogs may target adrenergic or dopaminergic systems .

- Amino Group Modifications: N,N-Diethyl groups increase lipophilicity but reduce receptor selectivity compared to N,N-dimethyl analogs .

生物活性

2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylethanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activity. This compound is structurally related to various psychoactive substances and exhibits interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine primarily involves its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a partial agonist at certain serotonin receptors, influencing mood and perception. This is significant given the role of serotonin in various psychological conditions.

Receptor Affinity

Research indicates that compounds similar to 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine demonstrate varying affinities for different receptor subtypes. For instance, studies on related compounds have shown:

| Compound | Receptor Type | Ki (nM) | Notes |

|---|---|---|---|

| 2C-B | 5-HT2A | 20 | Hallucinogenic effects observed |

| 5-HT2C | 50 | Moderate affinity | |

| D2 | 100 | Dopaminergic activity |

These values indicate that the compound may exhibit psychoactive properties similar to those of established hallucinogens.

In Vitro Studies

In vitro studies using human cell lines have demonstrated that 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine can influence cellular signaling pathways associated with neurotransmitter release. For example, assays measuring intracellular calcium levels showed a dose-dependent increase upon exposure to the compound, suggesting activation of G-protein coupled receptors.

In Vivo Studies

Animal studies have been conducted to assess the behavioral effects of this compound. In a rodent model, administration of the compound resulted in increased locomotor activity and altered sensory perception, indicative of stimulant properties. These findings align with the pharmacological profile observed in vitro.

Toxicology

Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary data suggest that while the compound exhibits some level of neuroactivity, it may also pose risks for hepatotoxicity, as evidenced by liver enzyme elevation in animal models. Further studies are needed to elucidate the metabolic pathways and potential toxic metabolites.

Case Studies

- Case Study on Neuropharmacological Effects : A study involving chronic administration in mice showed significant changes in behavior consistent with increased serotonergic activity, including heightened anxiety-like behaviors and altered social interactions.

- Toxicity Assessment : In a controlled study examining the effects on liver function, subjects administered high doses exhibited elevated liver enzymes, indicating potential hepatotoxicity.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine, and how can reaction conditions be optimized for higher yields?

Answer: A common approach involves nucleophilic substitution between 4-bromo-2-fluorophenol and N,N-dimethylethanolamine derivatives under basic conditions. Optimization includes controlling reaction temperature (60–80°C), using anhydrous solvents (e.g., DMF or THF), and employing catalysts like K₂CO₃. For example, iterative coupling methods analogous to boronic ester insertions (used in similar ethamine syntheses) can improve regioselectivity . Yield enhancement may require purification via column chromatography or recrystallization in ethanol/water mixtures.

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy: Use - and -NMR to confirm the aromatic substitution pattern (4-bromo-2-fluoro) and dimethylamino groups. Mass spectrometry (HRMS) validates molecular weight.

- Crystallography: Single-crystal X-ray diffraction (employing SHELX software ) resolves bond angles and spatial arrangement. Prepare crystals via slow evaporation in aprotic solvents (e.g., hexane/ethyl acetate).

Q. What safety protocols are critical when handling 2-(4-bromo-2-fluorophenoxy)-N,N-dimethylethanamine in laboratory settings?

Answer: Follow guidelines for halogenated amines:

- Wear PPE (nitrile gloves, lab coat, goggles).

- Use fume hoods to avoid inhalation.

- Store waste separately in halogen-compatible containers for professional disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Answer:

- Methodology: Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), partial charges, and electrostatic potential surfaces.

- Applications: Predict sites for electrophilic/nucleophilic attack (e.g., bromine as a leaving group) and assess stability under oxidative conditions. Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for such aryloxy ethamine derivatives?

Answer:

- Data Reconciliation: Compare DFT-calculated -NMR chemical shifts (via GIAO method) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy.

- Dynamic Effects: Use molecular dynamics simulations to account for conformational flexibility, which may explain discrepancies in NOESY/ROESY spectra .

Q. What methodologies are recommended for identifying and characterizing process-related impurities in the synthesis of this compound?

Answer:

- Impurity Profiling: Employ LC-MS with C18 columns (gradient elution: acetonitrile/0.1% formic acid) to detect byproducts like dehalogenated or dimerized species.

- Reference Standards: Cross-validate impurities against structurally similar compounds (e.g., bromophenyl methoxy ethamine hydrochlorides ). Quantify using HPLC-UV at 254 nm.

Q. How can researchers design in vitro assays to evaluate the potential pharmacological activity of this compound, considering its structural analogs?

Answer:

- Target Selection: Screen against histamine H₁ or σ receptors, given the structural similarity to diphenhydramine derivatives .

- Assay Design: Use radioligand binding assays (e.g., -mepyramine for H₁) or calcium flux assays in HEK293 cells expressing target receptors. Compare IC₅₀ values with positive controls (e.g., brompheniramine ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。